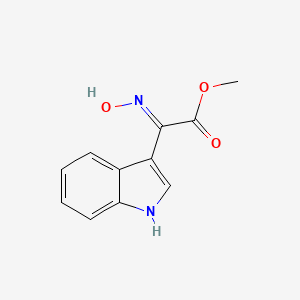
Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in both natural and synthetic compounds. The indole framework consists of a benzene ring fused to a pyrrole ring, making it a versatile scaffold in medicinal chemistry .
Mechanism of Action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester typically involves a condensation reaction between 1H-indole carbaldehyde oxime and methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxime functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the oxime or ester groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Similar structure but different functional groups.
1-((1H-1,2,3-Triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones: Contains a triazole ring instead of an indole ring.
Uniqueness
Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl (2E)-2-hydroxyimino-2-(1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(14)10(13-15)8-6-12-9-5-3-2-4-7(8)9/h2-6,12,15H,1H3/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPFAXDSMSVVGQ-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)C1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/O)/C1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(2-Hydroxybenzylidene)hydrazino]-5-nitrophthalonitrile](/img/structure/B604655.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B604657.png)
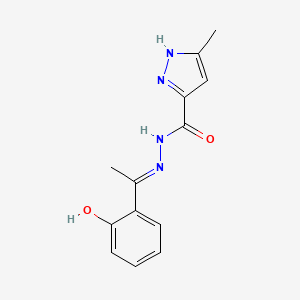
![2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604661.png)
![2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE](/img/structure/B604662.png)
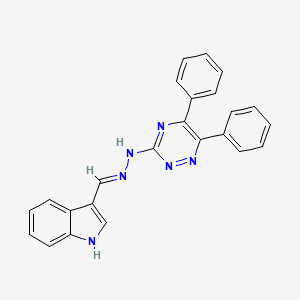
![2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604666.png)
![2-{[({1-[(4-Chlorophenyl)acetyl]-4-piperidinyl}methyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604669.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
![6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B604671.png)
![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)
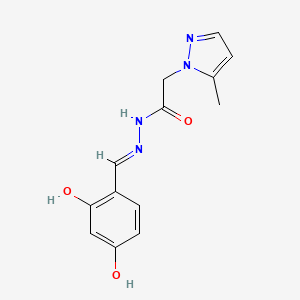
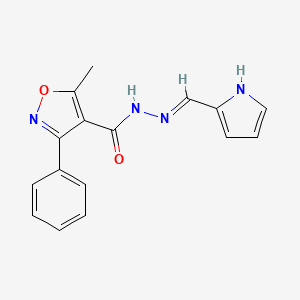
![8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B604678.png)
